molecular formula C37H32O10 B13791908 [(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate

Cat. No.: B13791908
M. Wt: 636.6 g/mol
InChI Key: BNWKZSZXVMUNIH-SEJTURHISA-N
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Description

Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside: is a complex organic compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups, and the anomeric hydroxyl group is substituted with an allyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other glucopyranoside derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. This can be achieved by reacting D-glucopyranose with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The anomeric hydroxyl group is then substituted with an allyl group using allyl bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside involves its interaction with specific molecular targets. The benzyl groups provide steric protection, allowing selective reactions at the anomeric position. The allyl group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis . The compound’s biological activity is attributed to its ability to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Uniqueness: Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is unique due to the presence of both allyl and benzyl groups, which provide a combination of reactivity and protection. This makes it a valuable intermediate for the synthesis of a wide range of glucopyranoside derivatives .

Properties

Molecular Formula

C37H32O10

Molecular Weight

636.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C37H32O10/c1-2-23-42-37-32(47-36(41)28-21-13-6-14-22-28)31(46-35(40)27-19-11-5-12-20-27)30(45-34(39)26-17-9-4-10-18-26)29(44-37)24-43-33(38)25-15-7-3-8-16-25/h2-22,29-32,37H,1,23-24H2/t29-,30-,31+,32-,37+/m1/s1

InChI Key

BNWKZSZXVMUNIH-SEJTURHISA-N

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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